molecular formula C12H16O3 B7994562 4-Methoxy-3-methylphenethyl acetate

4-Methoxy-3-methylphenethyl acetate

Cat. No.: B7994562
M. Wt: 208.25 g/mol
InChI Key: MFEGOPSFTXNRCP-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenethyl acetate is an aromatic ester featuring a phenethyl backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, and an acetate ester moiety.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-11(4-5-12(9)14-3)6-7-15-10(2)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGOPSFTXNRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCOC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylphenethyl acetate typically involves the esterification of 4-methoxy-3-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylphenethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylphenethyl acetate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Regioisomers

Methyl 4-Methoxy-3-oxobutyrate
  • Structure : Features a methoxy group at the 4-position and a ketone at the 3-position, with an acetate ester.
  • Key Differences : The absence of a methyl group and the presence of a ketone alter reactivity, making it more prone to nucleophilic attacks compared to 4-methoxy-3-methylphenethyl acetate .
  • Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Ethyl 2-(4-Acetyl-2-methoxyphenoxy)acetate
  • Structure : Contains a methoxy group and an acetyl substituent on the aromatic ring, with an ethyl ester.
3-Methoxy-4-hydroxyphenylacetic Acid
  • Structure: A phenolic acid with methoxy and hydroxyl groups; lacks the acetate ester.
  • Key Differences: The carboxylic acid group confers higher water solubility and involvement in metabolic pathways, such as norepinephrine catabolism, where it is a minor metabolite .

Physicochemical Properties

While direct data for this compound are scarce, inferences can be drawn from analogs:

Compound Molecular Formula Key Functional Groups Solubility Trends Stability Notes
This compound C₁₂H₁₆O₃ Methoxy, methyl, acetate Likely lipid-soluble Ester hydrolysis susceptibility
Methyl 4-methoxyacetoacetate C₆H₁₀O₄ Methoxy, ketone, acetate Moderate polarity Ketone enhances reactivity
4-Methylphenyl acetate C₉H₁₀O₂ Methyl, acetate Low water solubility Stable under anhydrous conditions

Biological Activity

4-Methoxy-3-methylphenethyl acetate, a compound derived from phenethylamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Several studies have investigated the antimicrobial effects of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. It effectively inhibits the growth of various fungi, particularly those responsible for skin infections.

3. Neuropharmacological Effects

Research also points to neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound appears to influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

The biological activity of this compound is attributed to its ability to interact with specific receptors in the body:

  • Dopamine Receptors : The compound likely acts as a partial agonist at dopamine receptors, enhancing dopaminergic signaling which may contribute to its mood-lifting effects.
  • Serotonin Receptors : It may also modulate serotonin levels, affecting mood and anxiety levels.

Case Studies

A few notable studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Conducted by researchers at a university microbiology department, this study evaluated the antimicrobial properties against various pathogens. Results indicated significant inhibition at lower concentrations compared to standard antibiotics .
  • Neuropharmacological Assessment :
    • In an animal model, researchers administered varying doses of the compound to assess its impact on behavior and neurotransmitter levels. The findings suggested enhanced locomotor activity and increased serotonin levels in treated subjects .

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